5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-4-carboxamide
Description
5-Methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-4-carboxamide is a heterocyclic compound featuring an isoxazole core substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is further functionalized with two distinct substituents: a (1-methyl-1H-pyrrol-2-yl)methyl group and a thiophen-2-ylmethyl group. This structural complexity confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science. The isoxazole ring is a privileged scaffold in drug design due to its metabolic stability and ability to engage in hydrogen bonding interactions . The presence of pyrrole and thiophene moieties introduces aromatic π-systems and sulfur/nitrogen heteroatoms, which may influence solubility, bioavailability, and intermolecular interactions .
Properties
IUPAC Name |
5-methyl-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-12-15(9-17-21-12)16(20)19(11-14-6-4-8-22-14)10-13-5-3-7-18(13)2/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOIMEMRTUBJNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N(CC2=CC=CN2C)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.
Compound Overview
The compound features a unique combination of isoxazole and thiophene moieties, which are known for their diverse pharmacological properties. Its molecular formula is with a molecular weight of approximately 320.38 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the isoxazole ring and the introduction of the thiophene and pyrrole groups. Key steps may include:
- Formation of Isoxazole : Utilizing various reagents to cyclize the precursor compounds.
- Pyrrole and Thiophene Introduction : Employing electrophilic aromatic substitution or nucleophilic addition reactions.
- Purification : Techniques such as chromatography are used to isolate the final product with high purity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiophene and isoxazole structures have been shown to possess potent antibacterial properties against resistant strains of bacteria, making them promising candidates for drug development .
Anticancer Activity
Studies have demonstrated that isoxazole derivatives can exhibit antitumor effects. For example, certain derivatives have been tested against various cancer cell lines, showing selective cytotoxicity while sparing normal cells . The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituent Variations : Altering the substituents on the isoxazole or thiophene rings can enhance potency or selectivity against specific biological targets.
- Functional Group Modifications : The presence of functional groups such as carboxamides has been linked to improved interaction with target enzymes or receptors.
Case Studies
- Antimicrobial Efficacy : A study investigating thiophene-based compounds found that they exhibited significant activity against Gram-positive and Gram-negative bacteria, with some derivatives showing minimum inhibitory concentrations (MICs) in the low micromolar range .
- Cancer Cell Line Testing : In vitro tests on colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines revealed that certain isoxazole derivatives had IC50 values comparable to established chemotherapeutics, indicating their potential as novel anticancer agents .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₄O₂S |
| Molecular Weight | 320.38 g/mol |
| Antimicrobial Activity | Potent against resistant strains |
| Anticancer Activity | Effective against HCT-116, PC3 |
| SAR Insights | Modifications enhance activity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Isoxazole-4-carboxamide Derivatives
The compound is compared to structurally related isoxazole-4-carboxamides with modifications in the carboxamide substituents. Key analogs include:
Structural and Electronic Properties
- Aromatic Heterocycles : The target compound’s pyrrole and thiophene substituents introduce nitrogen and sulfur atoms, respectively, which may enhance binding to metalloenzymes or receptors compared to purely hydrocarbon substituents (e.g., phenyl groups) . In contrast, fluorinated analogs (e.g., CF3O- or SF5-substituted derivatives) exhibit increased electronegativity and metabolic stability, making them suitable for imaging applications .
- Hydrogen Bonding : The thiazole-substituted analog (5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide) forms inversion dimers via N–H···N hydrogen bonds, a feature absent in the target compound due to its N,N-dialkylated carboxamide structure .
Spectroscopic and Crystallographic Data
- Vibrational Spectroscopy : FT-IR and Raman studies of 5-methyl-N-[4-(trifluoromethyl)phenyl]-isoxazole-4-carboxamide revealed distinct C=O stretching at ~1680 cm⁻¹ and isoxazole ring vibrations at ~1600 cm⁻¹, which may differ in the target compound due to altered electron density from pyrrole/thiophene substituents .
- Crystal Packing: The thiazole-substituted analog crystallizes in the monoclinic space group $ P2_1/c $ with a dihedral angle of 34.08° between the isoxazole and thiazole rings, while the nitro-chlorophenyl analog forms zigzag chains via Cl···O interactions. The target compound’s packing behavior remains uncharacterized but is expected to involve π-stacking due to its aromatic substituents .
Research Implications
The structural diversity among isoxazole-4-carboxamide derivatives highlights the scaffold’s versatility. The target compound’s dual heterocyclic substituents may offer advantages in multi-target drug design or materials with tunable electronic properties. Comparative studies with fluorinated analogs could further elucidate the role of electronegativity in biological activity or imaging contrast .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
